8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione - 313470-45-0

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Catalog Number: EVT-1173240
CAS Number: 313470-45-0
Molecular Formula: C9H11BrN4O3
Molecular Weight: 303.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a substituted purine derivative. Purine derivatives constitute a significant class of heterocyclic compounds, with a vast range of biological activities, often serving as essential building blocks in nucleic acids and other biomolecules [, , , ]. As a substituted purine, 8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry, for developing new bioactive molecules and exploring structure-activity relationships.

Synthesis Analysis

One method for synthesizing 8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione starts with 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione. This starting material is reacted with 2-chloroethyl methyl ether in the presence of potassium carbonate and dimethylformamide (DMF) []. The reaction typically occurs at elevated temperatures and requires purification of the final product.

Chemical Reactions Analysis

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions due to the presence of the bromine atom and the reactivity of the purine core. One significant reaction is nucleophilic aromatic substitution, where the bromine atom can be replaced by various nucleophiles, including amines [, ]. This allows for the synthesis of a diverse range of substituted purine derivatives, expanding the chemical space for exploring new bioactive compounds.

Applications

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione serves as a key intermediate in the synthesis of various biologically active compounds. Its applications in scientific research primarily revolve around its use as a building block for synthesizing more complex and diverse substituted purine derivatives [, ]. These derivatives can be further investigated for potential use in:

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a crystalline polymorph, meaning it can exist in different crystal structures while maintaining the same chemical composition. This compound is described in the context of pharmaceutical compositions and methods for treating physiological disorders, notably erectile dysfunction. []

8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

  • Compound Description: This compound acts as an adenosine A2A receptor antagonist. [] A2A receptor antagonists have therapeutic potential for conditions like atrial fibrillation.

3-(3-Hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-inylpurine-2,6-dione

  • Compound Description: This compound exhibits adenosine A2A receptor antagonist activity. It is highlighted as a potential therapeutic agent for atrial fibrillation. []

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino)-3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492 is identified as a type III cyclic nucleotide phosphodiesterase inhibitor. Studies have investigated its effects on antigen-induced bronchoconstriction and allergic reactions. It demonstrates inhibitory effects on leukotriene B4-induced airway eosinophilia and histamine release. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is a synthetic intermediate used in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane. The thietane ring in this compound serves as a protecting group during the synthesis. [, ]
  • Compound Description: This compound is a key intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The thietanyl group is used as a protecting group to selectively functionalize other positions on the purine ring. [, ]

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is synthesized from its thietane-protected precursor via oxidation with hydrogen peroxide. It serves as a versatile intermediate for introducing various amine substituents at the 8-position of the purine ring. [, ]
  • Compound Description: This group of compounds represents a series of derivatives where various amines have been introduced at the 8-position of the purine ring. This highlights the versatility of the 1,1-dioxothietan-3-yl protecting group in facilitating diverse chemical modifications. [, ]

8-Bromo-3-methyl-xanthine

  • Compound Description: This compound is a key starting material for the synthesis of Linagliptin, a medication used to treat type 2 diabetes. []

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a key intermediate in the synthesis of Linagliptin. It is formed by reacting 8-bromo-3-methyl-xanthine with 1-bromo-2-butyne and 2-chloro-4-methyl-quinazoline in a one-pot process. []

Properties

CAS Number

313470-45-0

Product Name

8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

IUPAC Name

8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Molecular Formula

C9H11BrN4O3

Molecular Weight

303.11 g/mol

InChI

InChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16)

InChI Key

JICZHWKTAANUSP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.